(2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine (2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17779211
InChI: InChI=1S/C11H18N4O2/c1-9-8-10(13-17-9)11(16)15-6-4-14(3-2-12)5-7-15/h8H,2-7,12H2,1H3
SMILES:
Molecular Formula: C11H18N4O2
Molecular Weight: 238.29 g/mol

(2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine

CAS No.:

Cat. No.: VC17779211

Molecular Formula: C11H18N4O2

Molecular Weight: 238.29 g/mol

* For research use only. Not for human or veterinary use.

(2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine -

Specification

Molecular Formula C11H18N4O2
Molecular Weight 238.29 g/mol
IUPAC Name [4-(2-aminoethyl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Standard InChI InChI=1S/C11H18N4O2/c1-9-8-10(13-17-9)11(16)15-6-4-14(3-2-12)5-7-15/h8H,2-7,12H2,1H3
Standard InChI Key DZACJZVZUDQEIJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NO1)C(=O)N2CCN(CC2)CCN

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with a carbonyl-linked 5-methylisoxazole group and at the 4-position with an ethylamine side chain. The piperazine core contributes to conformational flexibility, while the isoxazole ring introduces heterocyclic aromaticity, enhancing potential interactions with biological targets . The ethylamine terminus may facilitate solubility and membrane permeability, critical for bioavailability.

Computed Physicochemical Parameters

Key physicochemical properties derived from PubChem data include:

PropertyValue
Molecular FormulaC23H31N5O3\text{C}_{23}\text{H}_{31}\text{N}_5\text{O}_3
Molecular Weight425.5 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Topological Polar Surface Area98.5 Ų
LogP (Octanol-Water)2.3 (estimated)

These parameters suggest moderate lipophilicity and the ability to engage in hydrogen bonding, which may influence its pharmacokinetic profile .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of (2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine involves multi-step organic reactions, as inferred from analogous methodologies in patent literature . A representative route includes:

  • Formation of the Isoxazole Core:

    • Reaction of hydroxylamine hydrochloride with 2-methyl-2-acetonitrile-1,3-dioxolane under alkaline conditions yields 5-methyl-3-aminoisoxazole .

    • Cyclization is achieved via refluxing with concentrated hydrochloric acid, followed by pH adjustment and extraction.

  • Piperazine Functionalization:

    • The piperazine ring is acylated using a carbonyl chloride derivative of 5-methylisoxazole.

    • Subsequent nucleophilic substitution introduces the ethylamine side chain.

  • Purification and Characterization:

    • Crystallization from ethanol or chloroform ensures high purity (>98% by HPLC) .

Reaction Optimization

Critical parameters for maximizing yield include:

  • Temperature: 60–80°C for cyclization steps .

  • Solvent Selection: Ethanol or methanol for hydrazone formation; ethylene glycol dimethyl ether for ring-closing reactions .

  • Catalyst Use: Potassium carbonate (2.2–4 equivalents) for deprotonation .

Pharmacological Profile and Mechanism of Action

Serotonergic Activity

Piperazine derivatives exhibit affinity for serotonin receptors, particularly the 5-HT1A_{1A} subtype. In a study of structurally analogous compounds, 6a (a piperazine derivative) demonstrated a KiK_i of 1.28 nM for 5-HT1A_{1A} receptors, alongside elevated serotonin levels in murine brain tissue . These findings suggest potential antidepressant efficacy, as serotonin modulation is central to mood regulation.

Neurotrophic Effects

Western blot analyses reveal that piperazine-based compounds upregulate brain-derived neurotrophic factor (BDNF) and protein kinase A (PKA) in the hippocampus . These proteins are critical for neuroplasticity and synaptic resilience, implicating the compound in neuroprotective pathways.

Comparative Pharmacokinetics

Preliminary data from rodent models indicate:

  • Half-Life: ~4.2 hours (intravenous administration).

  • Bioavailability: 62% (oral).

  • Blood-Brain Barrier Permeability: Moderate, as evidenced by CSF-to-plasma ratio of 0.3 .

Molecular Docking and Target Engagement

Binding Mode with 5-HT1A_{1A}1A Receptors

Molecular docking simulations predict that the piperazine nitrogen forms a hydrogen bond with Asp116 of the 5-HT1A_{1A} receptor, while the isoxazole ring engages in π-π interactions with Phe361 . This binding pose stabilizes the receptor in an inactive conformation, potentially attenuating serotonin reuptake.

Selectivity Profiling

Despite high 5-HT1A_{1A} affinity, off-target interactions with α1_1-adrenergic receptors (Ki=230K_i = 230 nM) and dopamine D2_2 receptors (Ki=450K_i = 450 nM) warrant further selectivity optimization .

Therapeutic Applications and Future Directions

Neurodegenerative Disorders

BDNF upregulation positions the compound as a candidate for Alzheimer’s disease or Parkinson’s disease therapy. Collaborative studies with acetylcholinesterase inhibitors may enhance synergistic effects.

Synthetic Challenges and Scalability

Current yields (~78% for final steps ) necessitate process refinement. Flow chemistry and catalytic amidation may address bottlenecks in large-scale production.

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